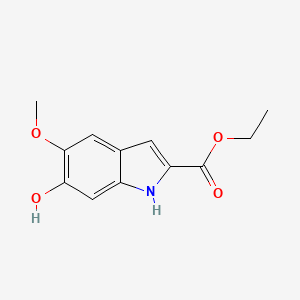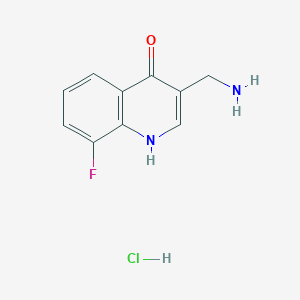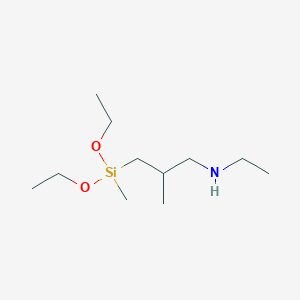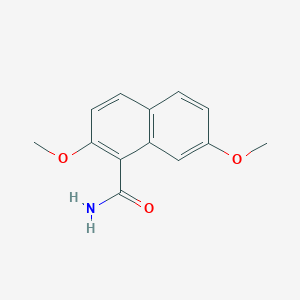
2,7-Dimethoxy-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethoxy-1-naphthamide is an organic compound belonging to the naphthamide family. It is characterized by the presence of two methoxy groups at the 2 and 7 positions on the naphthalene ring and an amide group at the 1 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-1-naphthamide typically involves the reaction of 2,7-dimethoxy-1-naphthoic acid with ammonia or an amine under appropriate conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to convert the carboxylic acid to an acid chloride, which then reacts with ammonia to form the amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dimethoxy-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Sodium hydride or other strong bases in the presence of nucleophiles.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2,7-dimethoxy-1-naphthylamine.
Substitution: Formation of various substituted naphthamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mecanismo De Acción
The mechanism by which 2,7-Dimethoxy-1-naphthamide exerts its effects involves its interaction with specific molecular targets. For instance, its inhibitory activity against monoamine oxidase is attributed to its ability to bind to the enzyme’s active site, preventing the breakdown of neurotransmitters. Molecular docking studies have provided insights into these interactions, highlighting the compound’s potential as a therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dimethoxy-1-naphthoic acid
- 2,7-Dimethoxy-1-naphthylamine
- 1,8-Naphthalimide derivatives
Uniqueness
Compared to other naphthamide derivatives, 2,7-Dimethoxy-1-naphthamide stands out due to its dual methoxy substitution, which imparts unique photophysical properties and enhances its stability. This makes it particularly valuable in applications requiring stable fluorescent probes or enzyme inhibitors .
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2,7-dimethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C13H13NO3/c1-16-9-5-3-8-4-6-11(17-2)12(13(14)15)10(8)7-9/h3-7H,1-2H3,(H2,14,15) |
Clave InChI |
OQTMTFUQHZYTPV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=CC(=C2C(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11876134.png)
![1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B11876144.png)


![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11876161.png)
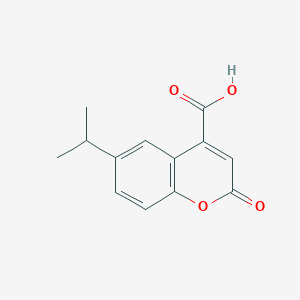
![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)

